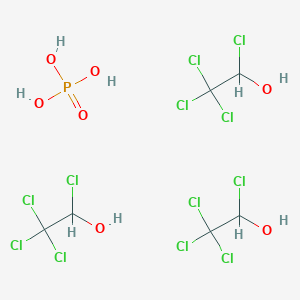
Phosphoric acid;1,2,2,2-tetrachloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;1,2,2,2-tetrachloroethanol is a compound that combines the properties of phosphoric acid and 1,2,2,2-tetrachloroethanol. Phosphoric acid is a triprotic acid commonly used in various industrial applications, while 1,2,2,2-tetrachloroethanol is an organic compound known for its use as an industrial solvent and separation agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,2-tetrachloroethanol can be synthesized through the chlorination of ethanol or ethylene in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a catalyst such as iron or aluminum chloride at elevated temperatures .
Industrial Production Methods
In industrial settings, 1,2,2,2-tetrachloroethanol is produced as a byproduct during the manufacture of other chlorinated compounds such as trichloroethylene and tetrachloroethylene . Phosphoric acid is produced through the reaction of phosphate rock with sulfuric acid, resulting in the formation of phosphoric acid and calcium sulfate .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;1,2,2,2-tetrachloroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce less chlorinated alcohols .
Scientific Research Applications
Phosphoric acid;1,2,2,2-tetrachloroethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of phosphoric acid;1,2,2,2-tetrachloroethanol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways depending on its concentration and the presence of other interacting molecules. The chlorinated ethanol component can disrupt cellular membranes and interfere with metabolic processes, while the phosphoric acid moiety can participate in phosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrachloroethane: Similar in structure but lacks the phosphoric acid component.
Phosphoric acid: Similar in function but does not contain the chlorinated ethanol component.
Trichloroethylene: Another chlorinated solvent with different chemical properties
Uniqueness
Phosphoric acid;1,2,2,2-tetrachloroethanol is unique due to its combination of phosphoric acid and chlorinated ethanol, providing a distinct set of chemical and physical properties. This dual functionality allows it to participate in a wide range of reactions and applications that are not possible with either component alone .
Properties
CAS No. |
62552-55-0 |
|---|---|
Molecular Formula |
C6H9Cl12O7P |
Molecular Weight |
649.5 g/mol |
IUPAC Name |
phosphoric acid;1,2,2,2-tetrachloroethanol |
InChI |
InChI=1S/3C2H2Cl4O.H3O4P/c3*3-1(7)2(4,5)6;1-5(2,3)4/h3*1,7H;(H3,1,2,3,4) |
InChI Key |
JOXBKHMLWMYWCE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(O)Cl.C(C(Cl)(Cl)Cl)(O)Cl.C(C(Cl)(Cl)Cl)(O)Cl.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















